molecular formula C7H8N3NaO4 B7725553 sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate

sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate

Cat. No.: B7725553
M. Wt: 221.15 g/mol
InChI Key: QFQBSIVCGDNXMH-UHFFFAOYSA-M
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Description

Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H8N3NaO4 and a molecular weight of 221.15 g/mol. It is a useful research chemical, often utilized as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate typically involves the reaction of 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid with sodium hydroxide. The reaction conditions usually include:

    Reactants: 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid and sodium hydroxide

    Solvent: Water or an appropriate organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

    Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but may have different reactivity and applications.

    2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid: The free acid form, which can be converted to the sodium salt.

    1H-Pyrazole-1-propanoic acid, α-methyl-4-nitro-, sodium salt: Another similar compound with potential differences in chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.

Properties

IUPAC Name

sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4.Na/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14;/h2,4-5H,3H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQBSIVCGDNXMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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